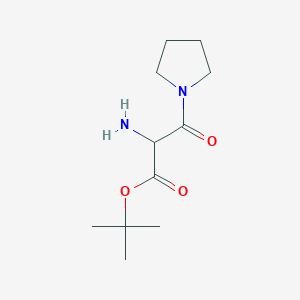
Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetoacetate with pyrrolidine in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, oximes
Reduction: Alcohols
Substitution: N-alkyl or N-acyl derivatives
科学的研究の応用
Chemistry: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural amino acids.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
作用機序
The mechanism of action of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by mimicking natural ligands, thereby influencing cellular signaling pathways .
類似化合物との比較
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylbutanoate
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpentanoate
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylhexanoate
Uniqueness: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is unique due to its specific structural features, such as the tert-butyl ester group and the pyrrolidinone ring. These features confer distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8(12)9(14)13-6-4-5-7-13/h8H,4-7,12H2,1-3H3 |
InChIキー |
IDQQSLJTKZCZPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C(=O)N1CCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)
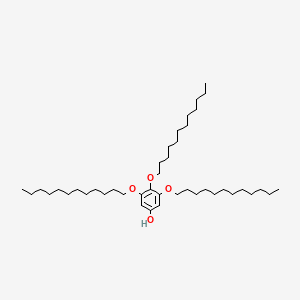
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)

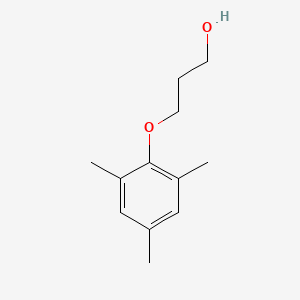
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)
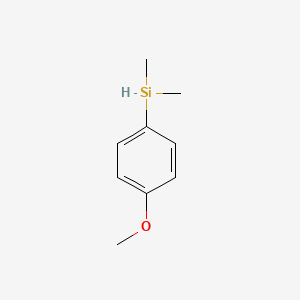
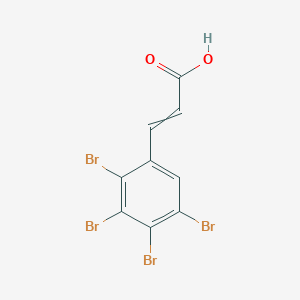
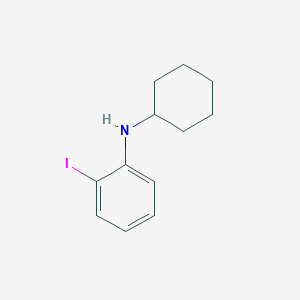
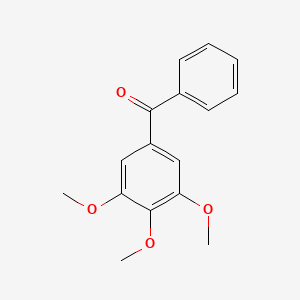
![Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14123935.png)
![2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14123937.png)
